4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane
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Overview
Description
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with boron trifluoride etherate followed by reaction with 1,3-propanediol and spiro[3.3]hept-1-en-2-ol. The resulting product is then reacted with sodium borohydride and acetic acid to yield the final compound.", "Starting Materials": [ "2,2,6,6-tetramethyl-3,5-heptanedione", "boron trifluoride etherate", "1,3-propanediol", "spiro[3.3]hept-1-en-2-ol", "sodium borohydride", "acetic acid" ], "Reaction": [ "Step 1: React 2,2,6,6-tetramethyl-3,5-heptanedione with boron trifluoride etherate to form the corresponding boron complex.", "Step 2: Add 1,3-propanediol and spiro[3.3]hept-1-en-2-ol to the reaction mixture and heat under reflux to form the desired product.", "Step 3: Reduce the product with sodium borohydride in the presence of acetic acid to yield 4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane." ] } | |
CAS No. |
2014373-97-6 |
Molecular Formula |
C13H21BO2 |
Molecular Weight |
220.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[3.3]hept-2-en-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H21BO2/c1-11(2)12(3,4)16-14(15-11)10-8-13(9-10)6-5-7-13/h8H,5-7,9H2,1-4H3 |
InChI Key |
CCIOQQUXWBMDKV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(C2)CCC3 |
Purity |
95 |
Origin of Product |
United States |
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